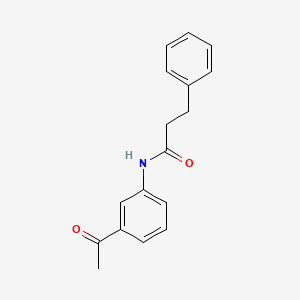

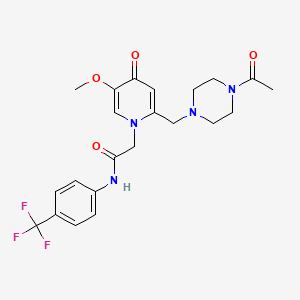

N-(3-acetylphenyl)-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study discussed the synthesis of sulfonamide compounds, including N-(3-acetylphenyl)-4-methylbenzenesulfonamide . Another study reported the synthesis of 3-substituted-4-arylquinoline derivatives using 3-acetyl-4-arylquinoline .Chemical Reactions Analysis

The chemical reactions involving a compound depend on its molecular structure and the conditions under which the reactions occur. A study discussed the reactivity of isocyanates, which are closely related to the compound . Another study reported the preparation of pyrroles via Paal–Knorr condensation of hexane-2,5-dione with various mono- and diamines .Aplicaciones Científicas De Investigación

Photoaffinity Labeling in Structural Biology

Photoaffinity labeling (PAL) is a crucial technique in structural biology, used to study the interaction between biomolecules and ligands. It involves photoreactive groups, such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, to covalently attach to target molecules upon UV light exposure. This method has been applied to investigate various biological systems, including G-protein-coupled receptors, biological membranes, and carbohydrate-binding proteins. PAL, combined with modern analytical techniques and computational modeling, remains a vital approach in elucidating the organization of biological systems (Vodovozova, 2007).

Therapeutic Evidence and Potential Mechanisms of Action

N-acetylcysteine (NAC) research has expanded into psychiatric applications due to its antioxidant properties and modulation of neurotransmitters. NAC's potential in treating disorders such as addiction, schizophrenia, and bipolar disorder is notable, especially where traditional treatments have been ineffective. The mechanisms behind NAC's benefits are believed to extend beyond its role as a glutathione precursor, involving modulation of glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).

Caffeic Acid Derivatives and Drug Discovery

The phenylpropanoid scaffold, exemplified by caffeic acid (CA) and its derivatives, has been identified as a significant structure in drug discovery, especially for diseases associated with oxidative stress. The versatility of CA as a chemical template has led to the development of new compounds with potential therapeutic applications in various fields, including the cosmetic industry, highlighting its stabilizing properties. The synthesis of esters, amides, and hybrids with marketed drugs is a strategic approach to develop therapeutically relevant derivatives (Silva, Oliveira, & Borges, 2014).

Bio-Based Polymers from Renewable Monomers

Research into bio-based polymers produced by the controlled/living polymerization of renewable monomers, such as terpenes and phenylpropanoids, has shown significant progress. The careful selection of initiating systems for polymerization has enabled the efficient production of high-performance, well-defined bio-based polymers. This work not only contributes to the development of sustainable materials but also highlights the potential of renewable resources in the polymer industry (Satoh, 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-13(19)15-8-5-9-16(12-15)18-17(20)11-10-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDNVJZKSDDEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-3-phenylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2635457.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2635459.png)

![3,5-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2635461.png)

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2635462.png)

![(1R,5S,6S,7S)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2635465.png)